molecular formula C22H18FN3O3 B12364189 Egfr-IN-93

Egfr-IN-93

Cat. No.: B12364189
M. Wt: 391.4 g/mol
InChI Key: IRJXRBXIUOQCMQ-UHFFFAOYSA-N
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Description

Egfr-IN-93 is a novel compound designed to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-93 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-93 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity and efficacy .

Scientific Research Applications

Egfr-IN-93 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound for studying the inhibition of tyrosine kinases.

    Biology: Helps in understanding the role of EGFR in cell signaling and cancer progression.

    Medicine: Potential therapeutic agent for treating cancers with overexpressed or mutated EGFR.

    Industry: Used in the development of new drugs and therapeutic strategies

Mechanism of Action

Egfr-IN-93 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Egfr-IN-93 is unique compared to other EGFR inhibitors due to its high specificity and potency. Similar compounds include:

This compound stands out due to its enhanced ability to penetrate cancer cells and its reduced side effects compared to other inhibitors .

Properties

Molecular Formula

C22H18FN3O3

Molecular Weight

391.4 g/mol

IUPAC Name

4-fluoro-3-[(2-methyl-1H-indol-3-yl)-(3-nitroanilino)methyl]phenol

InChI

InChI=1S/C22H18FN3O3/c1-13-21(17-7-2-3-8-20(17)24-13)22(18-12-16(27)9-10-19(18)23)25-14-5-4-6-15(11-14)26(28)29/h2-12,22,24-25,27H,1H3

InChI Key

IRJXRBXIUOQCMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)O)F)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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